![molecular formula C14H17NO3 B6315346 Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate CAS No. 1799792-87-2](/img/structure/B6315346.png)
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate
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Overview
Description
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate, also known as BHAC, is an organic compound with a wide range of applications. It is a versatile building block for organic synthesis and is used in a variety of pharmaceutical, industrial, and agricultural products. BHAC is a cyclic compound with a five-membered ring structure and is composed of a benzyl group, a hydroxy group, and an azabicycloheptane-2-carboxylate moiety. BHAC has a wide range of applications, from pharmaceuticals and cosmetics to agrochemicals and advanced materials.
Scientific Research Applications
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a wide range of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is also used in the synthesis of dyes, pigments, and other organic compounds. It can be used to produce a range of novel compounds for use in drug discovery and development. Additionally, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been used in the synthesis of optically active compounds, which have potential applications in the field of optical materials.
Mechanism of Action
The mechanism of action of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is not yet fully understood. However, it is believed that Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate acts as a catalyst in the formation of certain organic compounds. It is thought to promote the formation of cyclic structures, which can then be used in the synthesis of various organic compounds. Additionally, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to be an effective inhibitor of certain enzymes, which can be used to regulate the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate are not yet fully understood. However, it has been found to be an effective inhibitor of certain enzymes, which can be used to regulate the activity of certain biochemical pathways. Additionally, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has been found to have antioxidant and anti-inflammatory properties, which can be used to treat certain conditions.
Advantages and Limitations for Lab Experiments
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is its low cost and availability. Additionally, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is a versatile building block for organic synthesis and can be used in a variety of applications. However, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate is not suitable for use in human clinical trials due to its potential toxicity.
Future Directions
There are a number of potential future directions for Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate. One of the most promising areas of research is the development of novel compounds for use in drug discovery and development. Additionally, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to produce optically active compounds for use in the field of optical materials. Additionally, further research into the biochemical and physiological effects of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could lead to new treatments for a range of conditions. Finally, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate could be used to produce a range of novel compounds for use in industrial and agricultural products.
Synthesis Methods
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can be synthesized via a number of methods. The most commonly used method is the reaction of a benzyl halide with an activated carboxylic acid. This reaction produces a benzyl ester, which can then be hydrolyzed to produce Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate. Alternatively, Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate can be produced by a two-step process involving the reaction of an aldehyde with an acid chloride followed by a dehydration reaction. The dehydration reaction produces the cyclic structure of Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate.
properties
IUPAC Name |
benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-6-7-15(12-8-11(12)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJMTKNNINIVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CC2C1O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate |
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